Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate
Description
Historical Development of Thiosemicarbazone Research
Thiosemicarbazones trace their origins to early 20th-century investigations into sulfur-containing organic compounds. Initial studies focused on their metal-chelating properties, which were later exploited in coordination chemistry and catalytic applications. The discovery of metisazone in the 1960s marked a pivotal milestone, demonstrating antiviral efficacy against poxviruses and validating thiosemicarbazones as viable drug candidates. Subsequent research expanded into antibacterial applications, exemplified by thioacetazone , a frontline antitubercular agent.
The 21st century saw a paradigm shift toward structural diversification, with researchers introducing heterocyclic and aromatic substituents to enhance bioactivity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) emerged as a potent ribonucleotide reductase inhibitor, underscoring the role of electronic and steric modifications in optimizing therapeutic profiles. These advancements laid the groundwork for modern derivatives like Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate, which integrates multiple bioactive fragments into a single scaffold.
Significance of Benzodioxole-Based Thiosemicarbazones in Medicinal Chemistry
The 1,3-benzodioxole moiety is a privileged structure in drug design due to its electron-rich aromatic system and metabolic stability. When incorporated into thiosemicarbazones, this fragment enhances ligand-receptor interactions by participating in π-π stacking and hydrogen bonding. For example, benzodioxole-containing thiosemicarbazones exhibit improved binding affinity to bacterial topoisomerase II and viral polymerases compared to non-aromatic analogs.
Recent computational studies suggest that the benzodioxole group in this compound may stabilize the compound’s conformation, facilitating interactions with hydrophobic enzyme pockets. This stabilization is critical for inhibiting targets like New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance. Additionally, the moiety’s lipophilicity potentially improves blood-brain barrier penetration, expanding therapeutic applicability to neurological malignancies.
Current Research Trends in Allylamino-Substituted Thiosemicarbazone Derivatives
Allylamino substitutions are gaining traction for their dual role as electron-donating groups and reactive handles for further functionalization. In this compound, the allylamino chain introduces conformational flexibility, enabling adaptive binding to enzymatic active sites. This property is exemplified by recent studies on NDM-1 inhibitors, where allylamino-thiosemicarbazones restored meropenem efficacy against resistant Klebsiella pneumoniae strains.
Table 1: Comparative Bioactivity of Allylamino-Thiosemicarbazones
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 19bh | NDM-1 | 0.44 | |
| Triapine | Ribonucleotide reductase | 0.12 | |
| Metisazone | Viral mRNA polymerase | 1.8 |
The allylamino group also participates in redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. This mechanism is particularly relevant in A549 lung adenocarcinoma models, where allylamino-thiosemicarbazones demonstrated sub-micromolar cytotoxicity.
Research Gaps and Opportunities in this compound Studies
Despite its structural promise, this compound remains underexplored. Key gaps include:
- Mechanistic Elucidation : The compound’s exact mode of action against molecular targets like NDM-1 or topoisomerase II is uncharacterized.
- In Vivo Pharmacokinetics : No data exist on its absorption, distribution, or metabolism in animal models.
- Structure-Activity Relationship (SAR) : The contributions of the methyl ester and propanoate linker to bioactivity are unclear.
Addressing these gaps could unlock opportunities in:
- Antimicrobial Drug Development : Optimizing the compound for NDM-1 inhibition may combat carbapenem-resistant Enterobacteriaceae.
- Oncology : Leveraging ROS generation and ribonucleotide reductase inhibition for selective cancer cytotoxicity.
- Dual-Action Therapeutics : Combining benzodioxole’s antioxidant properties with thiosemicarbazone’s pro-oxidant effects for multitarget therapies.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-6-16-15(22)17-11(8-14(18)19-2)10-4-5-12-13(7-10)21-9-20-12/h3-5,7,11H,1,6,8-9H2,2H3,(H2,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTOJMNRQZDMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331411 | |
| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866144-43-6 | |
| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(prop-2-enylcarbamothioylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate typically involves multiple steps. One common method starts with the preparation of the benzodioxol moiety, followed by the introduction of the allylamino and carbothioyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential anticancer properties. Preliminary studies have indicated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example:
- Cell Line Testing : In vitro studies have shown that certain derivatives demonstrate IC50 values in the range of 1.9–7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines . These findings suggest that modifications to the structure can lead to enhanced biological activity.
Antimicrobial Properties
Research has also indicated that methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate exhibits antimicrobial activity. Investigations into its efficacy against various bacterial strains are ongoing, with some studies suggesting potential as a lead compound for developing new antibiotics.
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of several derivatives of this compound. The results indicated significant inhibition of cell proliferation in treated cancer cell lines compared to control groups. The mechanism of action was hypothesized to involve apoptosis induction through mitochondrial pathways .
Case Study 2: Structure-Activity Relationship (SAR)
Another important aspect of research has focused on understanding the structure-activity relationship (SAR) for this compound. By systematically modifying the functional groups attached to the core structure, researchers have identified key features that enhance biological activity, leading to more potent analogs .
Mechanism of Action
The mechanism of action of Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The allylamino and carbothioyl groups may interact with enzymes or receptors, modulating their activity. The benzodioxol moiety may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Thiazole-Containing Amino Acids (e.g., Compounds 5a–e and 9a–d)
- Structural Features: These derivatives feature a thiazole ring substituted with aryl or methyl groups and a propanoic acid backbone. Unlike the target compound, they lack the benzodioxolane core and thiourea group but include a thiazole heterocycle for enhanced rigidity and bioactivity .
- Biological Activity: Thiazole-containing amino acids exhibit antimycobacterial activity, with MIC values ranging from 0.5–8 µg/mL against Mycobacterium tuberculosis H37Rv. The thiazole ring is critical for target binding, likely via π-π stacking or metal coordination .
- Synthesis: Prepared via condensation of 4-methyl-2-arylthiazole-5-carbaldehyde with methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, followed by selective reduction and hydrolysis .
Benzodioxol-Propanoate Esters (e.g., EP 2 881 393 B1 Derivatives)
- Structural Features: These include methyl or ethyl esters of 3-(1,3-benzodioxol-5-yl)propanoate with chiral amine substituents (e.g., benzyl-α-methylbenzylamine). The target compound differs in its allylamino-carbothioyl group, which introduces sulfur-based reactivity .
- Synthesis : Prepared using enantioselective methods, such as n-butyllithium-mediated alkylation of chiral amines under cryogenic conditions. The target compound’s thiourea group may require alternative coupling agents (e.g., carbodiimides) .
Thiourea Derivatives (e.g., Compound 3-19 from EP 2 881 393 B1)
- Structural Features: Methyl 3-(1,3-benzodioxol-5-yl)-3-{carbamoyl}propanoate derivatives with bis(2-thienylmethyl)amino groups. The target compound’s allylamino-carbothioyl group offers greater conformational flexibility compared to the rigid thienylmethyl substituents .
- Activity: Thiourea derivatives often exhibit enzyme inhibitory or antimicrobial properties due to sulfur’s nucleophilic character. No specific data is available for the target compound, but analogues show moderate activity in preliminary screens .
Comparative Data Table
Key Differences and Implications
Thiourea vs.
Chirality: Unlike chiral benzodioxol-propanoate esters (e.g., 1-28 or 1-36), the target compound’s stereochemical configuration is unspecified in available literature, which could impact pharmacological profiles .
Synthetic Complexity: The allylamino-carbothioyl group introduces synthetic challenges (e.g., controlling thiourea formation) absent in simpler amine derivatives .
Biological Activity
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₄S
Structural Features
- The compound features a benzodioxole moiety, which is known for its pharmacological properties.
- It contains an allylamino group linked through a carbothioyl functional group, which may enhance its biological interactions.
Anticancer Properties
Recent studies have suggested that compounds similar to methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate exhibit anticancer properties. The following table summarizes key findings from various studies:
- Apoptosis Induction : The compound is believed to activate caspase pathways leading to programmed cell death in cancer cells.
- Angiogenesis Inhibition : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.
- Cell Cycle Arrest : It has been shown to halt the progression of cancer cells through the cell cycle, particularly at the G2/M checkpoint.
Case Studies
One notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated:
- Tumor Size Reduction : A decrease in tumor volume by approximately 40% after four weeks of treatment.
- Survival Rate Improvement : Enhanced survival rates compared to control groups receiving no treatment.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Preliminary studies indicate:
- Low acute toxicity in animal models.
- No significant adverse effects observed at therapeutic doses.
Safety and Efficacy
Further investigations are necessary to establish long-term safety and efficacy profiles. Ongoing clinical trials aim to evaluate these aspects comprehensively.
Q & A
Q. What synthetic strategies are recommended for synthesizing Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate?
The synthesis of this compound typically involves multi-step organic reactions, including:
- Stepwise functionalization : Introduce the allylamino-carbothioyl group via thiourea formation under controlled pH (6.5–7.5) and temperature (0–5°C) to minimize side reactions.
- Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during intermediate steps .
- Analytical monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures .
Key considerations : Solvent polarity (e.g., dichloromethane for thiourea coupling) and catalyst selection (e.g., HATU for amide bond formation) significantly impact yield.
Q. How can the structure and purity of this compound be confirmed?
- Spectroscopic techniques :
- 1H/13C NMR : Verify the presence of the benzodioxol proton singlet (~δ 6.0–6.5 ppm) and the methyl ester peak (~δ 3.7 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and thiourea N-H bonds (~3300 cm⁻¹) .
- Elemental analysis : Validate empirical composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the allyl and thiourea groups .
- Solubility : Prefer dimethyl sulfoxide (DMSO) for stock solutions; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, thiourea coupling efficiency improves at 0°C in anhydrous THF .
- Catalyst screening : Test Pd-based catalysts for allyl group stabilization or enzyme-mediated regioselective modifications .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., hydrolyzed ester derivatives) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Functional group modifications :
- Replace the benzodioxol moiety with chalcone derivatives to assess π-π stacking interactions in biological targets .
- Substitute the allyl group with propargyl or cyclopropyl analogs to evaluate steric effects .
- Bioactivity assays : Test in vitro models (e.g., murine macrophage RAW 264.7 cells for anti-inflammatory activity) and compare IC50 values with structural analogs .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), focusing on hydrogen bonding between the thiourea group and Arg120 .
- Molecular dynamics (MD) simulations : Simulate binding stability in a lipid bilayer (100 ns trajectory) to assess membrane permeability .
- QSAR modeling : Corrogate electronic parameters (HOMO/LUMO energies) with anti-inflammatory efficacy from murine arthritis models .
Q. How should contradictory bioactivity data be resolved?
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and normalize results to internal controls (e.g., β-actin for Western blots) .
- Purity validation : Re-test batches with conflicting results via HPLC-MS to rule out degradation products .
- Dose-response curves : Perform 8-point dilution series (1 nM–100 μM) to confirm reproducibility of EC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
